molecular formula C9H7BrFIO2 B2525754 Ethyl 5-bromo-4-fluoro-2-iodobenzoate CAS No. 1509083-82-2

Ethyl 5-bromo-4-fluoro-2-iodobenzoate

Cat. No.: B2525754
CAS No.: 1509083-82-2
M. Wt: 372.96
InChI Key: BKEZKQXIWHPMCV-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-fluoro-2-iodobenzoate is a chemical compound with the molecular formula C9H7BrFIO2 and a molecular weight of 372.96 g/mol . This compound is an ester derivative of benzoic acid and contains bromine, fluorine, and iodine substituents on the aromatic ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4-fluoro-2-iodobenzoate can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and iodine substituents onto the benzoic acid ring. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-fluoro-2-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the benzoate.

    Reduction Products: Reduced derivatives of the benzoate.

    Hydrolysis Products: 5-bromo-4-fluoro-2-iodobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 5-bromo-4-fluoro-2-iodobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies involving halogenated aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-fluoro-2-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific context and application .

Comparison with Similar Compounds

Ethyl 5-bromo-4-fluoro-2-iodobenzoate can be compared with other halogenated benzoates, such as:

    Ethyl 5-bromo-2-fluoro-4-iodobenzoate: Similar structure but different substitution pattern.

    Ethyl 4-bromo-5-fluoro-2-iodobenzoate: Another isomer with a different arrangement of halogen atoms.

    Ethyl 2-fluoro-4-iodobenzoate: Lacks the bromine atom but has similar properties.

These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities. The unique combination of bromine, fluorine, and iodine in this compound makes it a valuable compound for various research purposes.

Properties

IUPAC Name

ethyl 5-bromo-4-fluoro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFIO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEZKQXIWHPMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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